Decahydro-1H-benzo[b]azepine
Description
Historical Perspectives in Azepine and Benzoazepine Chemistry
The broader field of azepine chemistry, which encompasses seven-membered nitrogen heterocycles, has a rich history rooted in medicinal chemistry. samphina.com.ng The parent compound, azepine, is an unsaturated heterocycle that is inherently unstable. wikipedia.org Consequently, much of the chemical research has focused on its more stable derivatives, such as fused-ring systems like benzoazepines and dibenzoazepines, as well as their reduced (saturated) forms. samphina.com.ngresearchgate.net
A significant catalyst for research in this area was the discovery and development of benzodiazepines in the mid-20th century. samphina.com.ng The first benzodiazepine (B76468), chlordiazepoxide, was synthesized by Leo Sternbach in 1955, leading to the blockbuster drug Librium® in 1960. wikipedia.orgresearchgate.net This was soon followed by the development of diazepam (Valium®). These compounds, which feature a benzene (B151609) ring fused to a diazepine (B8756704) ring, demonstrated profound therapeutic effects as tranquilizers and anxiolytics. wikipedia.org Their immense commercial and societal success spurred a wave of research into the broader class of condensed azepines, leading to the synthesis of a dazzling array of new ring systems and establishing them as a major area of heterocyclic chemistry. samphina.com.ng This historical success underpins the continued interest in related core structures like the benzo[b]azepine framework.
Structural Significance of Decahydro-1H-benzo[b]azepine as a Core Heterocyclic Motif
The structural significance of this compound lies in its nature as a fully saturated, fused-ring system. Unlike its unsaturated or partially saturated counterparts, the "decahydro-" prefix indicates that both the benzene and azepine rings lack double bonds, resulting in a three-dimensional, conformationally flexible yet sterically defined scaffold.
In medicinal chemistry, such saturated heterocyclic scaffolds are considered "privileged structures" because they provide a robust framework for the development of therapeutic agents. nih.gov The defined three-dimensional geometry of the this compound core allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets such as enzymes and receptors.
While research on the specific this compound molecule is not extensive, the broader benzoazepine motif is a key component in a range of biologically active compounds. For example, derivatives of the related tetrahydro-benzo[c]azepine scaffold have been identified as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.gov The versatility of the benzoazepine core highlights the potential of saturated analogues like this compound as a foundational motif for designing novel bioactive molecules.
Research Trajectories and Objectives within this compound Studies
Current and future research involving the this compound scaffold is primarily directed by its potential as a building block in synthetic and medicinal chemistry. The main objectives revolve around leveraging this core structure to create libraries of novel, structurally diverse compounds for biological screening.
Key research trajectories include:
Synthetic Methodology: Developing efficient and stereoselective methods to synthesize the this compound core and its derivatives. This involves exploring various cyclization strategies and functionalization reactions to decorate the scaffold at different positions.
Derivative Libraries: Utilizing the core scaffold to generate a wide range of analogues with varied substituents. By systematically altering the functional groups on the bicyclic ring system, chemists can explore the structure-activity relationships (SAR) of the resulting compounds. nih.gov
Biological Screening: Investigating the biological activities of newly synthesized derivatives against a spectrum of therapeutic targets. Given the history of related benzoazepines, research often targets central nervous system disorders, cancer, and infectious diseases. nih.govnih.gov The goal is to identify lead compounds with high potency and selectivity for a specific biological target.
The overarching objective is to use this compound as a starting point for the rational design and discovery of new chemical entities with potential therapeutic applications. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1378369-63-1 |
| Molecular Formula | C10H19N |
| Molecular Weight | 153.27 g/mol |
| IUPAC Name | This compound |
| SMILES | C1CCC2CCCCC2NC1 |
Data sourced from AChemBlock and Chemsrc. achemblock.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Azepine |
| Chlordiazepoxide |
| This compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine |
InChI |
InChI=1S/C10H19N/c1-2-7-10-9(5-1)6-3-4-8-11-10/h9-11H,1-8H2 |
InChI Key |
CFCCVPRUHJVDLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCCN2 |
Origin of Product |
United States |
Synthetic Methodologies for Decahydro 1h Benzo B Azepines and Saturated Benzoazepine Analogs
Cyclization Strategies for the Benzoazepine Framework
The formation of the characteristic seven-membered azepine ring is a cornerstone in the synthesis of decahydro-1H-benzo[b]azepines. Both intramolecular and intermolecular strategies are employed to construct this essential heterocyclic core.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are a powerful tool for the synthesis of the benzoazepine framework, often proceeding with high efficiency due to the proximity of the reacting functional groups. A notable approach involves the intramolecular reductive amination of dicarbonyl compounds. This strategy relies on the cyclization of a precursor containing both a ketone or aldehyde and a suitably positioned amine or a group that can be reduced to an amine, such as a nitro group. For instance, the cyclization of a keto-aldehyde precursor under reductive amination conditions can furnish the benzo[b]azepine core, which can subsequently be hydrogenated to the decahydro derivative.
Another significant intramolecular method is the aza-Prins cyclization. This reaction involves the cyclization of an amine with an aldehyde, mediated by a Lewis acid, to form a seven-membered ring. While not directly yielding the benzo[b]azepine system in all cases, this methodology can be adapted to precursors that ultimately lead to the desired scaffold.
Intermolecular Annulation and Cycloaddition Reactions
Intermolecular reactions, where two separate molecules come together to form the ring system, offer a modular approach to the benzoazepine framework. Cycloaddition reactions, in particular, provide a convergent route to construct the seven-membered ring. For example, a [4+3] cycloaddition between a diene and a three-atom component containing a nitrogen atom can directly generate the azepine ring fused to another ring system. While specific examples leading directly to the decahydro-1H-benzo[b]azepine are not abundant in the literature, the principles of cycloaddition chemistry offer a viable synthetic pathway.
Ring Expansion Pathways to this compound Systems
An alternative to building the azepine ring from acyclic precursors is to expand a pre-existing smaller ring. This can be a highly effective strategy, particularly when the starting materials are readily available.
Expansion from Carbocyclic Precursors
The expansion of a six-membered carbocyclic ring, such as in a decalin system, is a common and powerful method for the synthesis of the this compound core. The Beckmann and Schmidt rearrangements are the cornerstone reactions for this approach.
The Beckmann rearrangement involves the acid-catalyzed rearrangement of an oxime to an amide. In the context of this compound synthesis, the oxime of a decalin-1-one derivative can be subjected to Beckmann rearrangement conditions to yield a lactam, which is a key intermediate. The regioselectivity of the rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. Subsequent reduction of the lactam provides the desired this compound.
| Precursor | Reagents | Product | Yield |
| Decalin-1-one oxime | Polyphosphoric acid | Decahydro-1H-benzo[b]azepin-2-one | Varies |
| Substituted decalin-1-one oxime | H2SO4 | Substituted decahydro-1H-benzo[b]azepin-2-one | Varies |
The Schmidt reaction offers a direct conversion of a ketone to a lactam using hydrazoic acid (HN₃) in the presence of a strong acid. Similar to the Beckmann rearrangement, applying the Schmidt reaction to a decalin-1-one derivative results in the insertion of a nitrogen atom into the ring, forming the seven-membered lactam. This method avoids the need for the prior formation and isolation of the oxime.
| Precursor | Reagents | Product | Yield |
| Decalin-1-one | Hydrazoic acid, H2SO4 | Decahydro-1H-benzo[b]azepin-2-one | Varies |
Ring Enlargement from Smaller Heterocyclic Compounds
The expansion of a smaller nitrogen-containing heterocycle can also serve as a viable route to the benzoazepine skeleton. For instance, appropriately substituted quinoline (B57606) or indole (B1671886) derivatives can undergo ring expansion reactions to form the seven-membered azepine ring. These reactions often involve complex rearrangements and are less commonly employed for the synthesis of the fully saturated decahydro system. However, the development of new methodologies in this area holds promise for future applications.
Reductive Transformations for this compound Formation
The final step in many synthetic routes to this compound, or a key transformation of a partially unsaturated precursor, is a reduction reaction. Catalytic hydrogenation is the most widely used method to achieve the complete saturation of the benzo[b]azepine ring system.
This process typically involves the reduction of a tetrahydro-1H-benzo[b]azepine or a related unsaturated analog. The hydrogenation of the aromatic benzene (B151609) ring requires more forcing conditions, often utilizing catalysts such as rhodium on carbon or ruthenium, and may require elevated pressures and temperatures. The choice of catalyst and reaction conditions is crucial to achieve complete saturation without causing undesired side reactions.
For example, the catalytic hydrogenation of 2,3,4,5-tetrahydro-1H-benzo[b]azepine over a suitable catalyst can yield the desired this compound. The stereochemical outcome of the hydrogenation can be influenced by the catalyst and the substitution pattern on the starting material.
| Precursor | Catalyst | Conditions | Product |
| 2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Rh/C | H2, high pressure, elevated temp. | This compound |
| Substituted tetrahydro-1H-benzo[b]azepine | RuO2 | H2, high pressure | Substituted this compound |
In addition to the hydrogenation of the aromatic ring, reductive amination can be employed to form and reduce a cyclic imine in a single step, leading to the saturated heterocyclic ring. This is particularly relevant in the final stages of a synthesis where a carbonyl group is present in the precursor.
Chemoselective Reduction Protocols
Chemoselective reduction is critical when the benzoazepine precursor contains other reducible functional groups that need to be preserved in the final product. The challenge in synthesizing substituted decahydro-1H-benzo[b]azepines lies in reducing the aromatic ring and any double bonds within the azepine ring without affecting, for example, ester, amide, or protected hydroxyl groups.
While specific protocols for the chemoselective reduction leading to this compound are not extensively documented, general principles of chemoselective hydrogenation can be applied. For example, palladium-catalyzed transfer hydrogenation is a milder method that can sometimes offer different selectivity compared to high-pressure catalytic hydrogenation. An environmentally benign cascade methodology involving palladium-catalyzed transfer hydrogenation (CTH) has been used for the construction of 1,4-benzodiazepine-2,5-diones from 2-nitrobenzoyl-α-amino acid methyl esters. mdpi.com This demonstrates the use of CTH in the reduction of a nitro group to an amine, which then participates in a condensation cascade. Adapting such methods to a benzo[b]azepine system could allow for selective reductions prior to the final exhaustive hydrogenation of the bicyclic core.
Asymmetric and Stereoselective Synthesis of Chiral Decahydro-1H-benzo[b]azepines
The this compound structure contains multiple stereocenters, making asymmetric and stereoselective synthesis crucial for accessing stereochemically pure isomers. These methods aim to control the formation of these stereocenters during the synthetic sequence.
Diastereoselective Control in Synthetic Routes
When multiple stereocenters are formed during the synthesis of decahydro-1H-benzo[b]azepines, controlling the diastereoselectivity is essential. This is often achieved through substrate control, where existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions, or through reagent control, where a chiral reagent or catalyst dictates the diastereoselectivity.
The synthesis of bridged tetrahydrobenzo[b]azepines has been accomplished through an aza-Piancatelli cyclization/Michael addition sequence. researchgate.net The asymmetric variant of this reaction, using a chiral Brønsted acid, can produce bridged cyclic products with excellent enantio- and diastereoselectivities. researchgate.net Such complex scaffolds highlight the possibilities for creating multiple stereocenters with high control, which could then, in principle, be converted to substituted this compound systems.
Cascade and Domino Reactions in this compound Synthesis
Cascade and domino reactions offer an efficient approach to building molecular complexity in a single pot, often leading to the rapid assembly of polycyclic systems. While specific cascade reactions that directly yield the this compound skeleton are not prominent in the literature, related strategies for constructing the core benzoazepine framework exist.
For instance, a catalyst-controlled cascade reaction has been developed for the synthesis of bridged bicyclic tetrahydrobenz[b]azepin-4-ones from N-arylnitrones and allenes. This method expands the structural diversity of the synthetically challenging tetrahydrobenz[b]azepine scaffold. The resulting complex structures could potentially serve as precursors for reduction to the corresponding decahydro systems.
Sustainable Synthetic Approaches for Benzoazepine Derivatives
Sustainable or "green" chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including benzoazepine derivatives. These approaches focus on minimizing waste, using less hazardous reagents and solvents, and employing recyclable catalysts.
For the synthesis of precursors to decahydro-1H-benzo[b]azepines, several green methodologies have been reported. A new series of tungstophosphoric acid-polymeric matrix catalysts has been applied in the green synthesis of 2-benzazepines. mdpi.com This methodology features short reaction times and good yields. mdpi.com Furthermore, the development of solvent-free and microwave-assisted methods, often using solid acid catalysts, for the synthesis of benzodiazepines demonstrates a commitment to more environmentally friendly processes. mdpi.com These sustainable methods are typically applied to the initial construction of the unsaturated benzoazepine ring system, which would then require subsequent hydrogenation steps to yield the decahydro- product.
Catalyst-Free and Green Oxidant Strategies
The development of synthetic methods that avoid the use of metal catalysts and employ environmentally benign reagents is a significant goal in modern organic chemistry. For the synthesis of saturated benzoazepines, catalyst-free approaches often rely on thermal or base-promoted intramolecular cyclization reactions.
One plausible catalyst-free strategy involves the intramolecular cyclization of suitably functionalized precursors, such as N-(haloalkyl)cyclohexylamines. Under thermal conditions or in the presence of a non-catalytic amount of a base, an intramolecular nucleophilic substitution can lead to the formation of the seven-membered ring. While specific examples for this compound are not extensively documented, this approach is a fundamental method for the formation of cyclic amines.
Green oxidant strategies often employ hypervalent iodine reagents or molecular oxygen in conjunction with a benign catalyst or under photocatalytic conditions to effect cyclization. For instance, the intramolecular oxidative C-H amination of N-alkyl anilines using hypervalent iodine reagents can be a powerful tool for the synthesis of benzolactams, which are precursors to saturated benzoazepines. nih.gov A metal-free method for the synthesis of benzo[b]azepine derivatives has been developed through the I2-promoted intramolecular cross-coupling/annulation of butenyl anilines, involving C-H activation and C-C bond formation. researchgate.net
A metal-free cascade oxidative cyclization has also been reported for the synthesis of functionalized benzo[b]azepin-2-ones from 1,7-dienes using alcohols, ethers, or aryl aldehydes. This method generates α-oxyalkyl or acyl radicals via direct C(sp³)H or C(sp²)H cleavage without the need for photocatalysts or transition metals. researchgate.net
| Method | Precursor | Conditions | Product | Key Features |
| Thermal Intramolecular Cyclization | N-(haloalkyl)cyclohexylamines | Heat, optional base | This compound | Catalyst-free, simple |
| I2-Promoted Annulation | Butenyl anilines | I2 | Benzo[b]azepine derivatives | Metal-free, C-H activation |
| Oxidative Radical Cyclization | 1,7-dienes | TBPB, heat | Benzo[b]azepin-2-ones | Metal-free, radical-mediated |
Aqueous Medium Reaction Development
Performing organic reactions in water as a solvent offers significant environmental and economic advantages. For the synthesis of this compound, aqueous methodologies are still emerging but hold considerable promise. Hydrothermal synthesis, which utilizes high-temperature and high-pressure water, can promote reactions that are sluggish under conventional conditions. The synthesis of quinoline derivatives has been reported under hydrothermal conditions, suggesting the potential for analogous cyclizations to form saturated benzoazepines.
Palladium-catalyzed tandem cyclization reactions have been developed to obtain N-heterocyclic architectures containing a seven-membered ring in an eco-friendly mixed solvent of water and ethanol, achieving high yields. nih.gov This highlights the feasibility of employing aqueous systems in transition metal-catalyzed routes to benzoazepines.
| Method | Catalyst/Solvent System | Precursor | Product | Advantages |
| Palladium-Catalyzed Tandem Cyclization | Palladium(II) / Water:Ethanol | o-Arylanilines and dienes | Dibenzo-[b,d]azepines | Green solvent, high yield |
Catalytic Systems in this compound Construction
Catalytic systems offer efficient and selective routes to complex molecular architectures like this compound, often under milder conditions and with greater functional group tolerance than non-catalytic methods.
Transition Metal Catalysis (e.g., Nickel(II), Rhodium(III), Palladium)
Nickel(II) Catalysis: Nickel catalysts have emerged as powerful tools for the construction of benzo[b]azepine scaffolds. A notable example is the Ni(II)-catalyzed tandem cyclopropane (B1198618) ring opening and radical alkylation of alkyl bromide-tethered alkylidenecyclopropanes, which affords benzo[b]naphtho[1,2-d]azepine derivatives in good yields. mdpi.comnih.gov This method proceeds via a radical mechanism, showcasing the versatility of nickel catalysis.
More directly related to the synthesis of saturated benzo[b]azepines, a nickel(II) chloride and tetrahydroxydiboron (B82485) co-catalyzed cascade reaction has been developed for the synthesis of 2,3,4,5-tetrahydro-1H-benzo[b]azepine analogues. thieme.de This method is characterized by mild conditions and a broad substrate scope. Furthermore, nickel-catalyzed reductive cyclization of organohalides provides a general method for the formation of various cyclic amines, including those with a seven-membered ring. organic-chemistry.org
Rhodium(III) Catalysis: Rhodium catalysts are well-known for their ability to effect C-H activation and asymmetric hydrogenation reactions. While specific applications to the synthesis of this compound are limited, Rh-catalyzed hydrofunctionalization of internal alkynes and allenes has been used to synthesize benzofused seven-membered heterocycles, including 2,3,4,5-tetrahydro-1H-benzo[c]azepine derivatives. nih.gov The asymmetric hydrogenation of unsaturated benzoazepine precursors using chiral Rhodium catalysts represents a key strategy to access enantiomerically enriched saturated derivatives. For instance, the asymmetric transfer hydrogenation of dibenzo-fused azepines using chiral iridium (a related platinum-group metal) diamine catalysts has been accomplished with high yields and enantioselectivities. beilstein-journals.org
Palladium Catalysis: Palladium catalysis is widely employed in the synthesis of nitrogen heterocycles. For the construction of saturated benzoazepines, palladium-catalyzed hydrogenation of unsaturated precursors is a common strategy. For example, dihydropyridobenzodiazepines have been synthesized via a palladium-catalyzed C-N coupling and subsequent catalytic hydrogenation cascade. mdpi.com Although this example leads to a benzodiazepine (B76468), the hydrogenation step is directly applicable to the saturation of benzoazepine rings.
The palladium-catalyzed reductive Heck reaction offers another powerful approach. This reaction involves the interception of an alkylpalladium(II) intermediate with a hydride source, leading to the formation of a C-H bond instead of the usual β-hydride elimination product. This strategy has been applied to the synthesis of various heterocyclic cores. nih.gov
| Catalyst | Reaction Type | Precursor | Product | Reference |
| Nickel(II) | Radical Tandem Cyclization | Alkyl bromide-tethered alkylidenecyclopropanes | Benzo[b]naphtho[1,2-d]azepines | mdpi.comnih.gov |
| Nickel(II) | Cascade Reaction | N-(pent-4-en-1-yl)anilines | 2,3,4,5-Tetrahydro-1H-benzo[b]azepines | thieme.de |
| Rhodium(III) | Hydrofunctionalization | (Aminomethyl)aniline derivatives and alkynes | 2,3,4,5-Tetrahydro-1H-benzo[c]azepines | nih.gov |
| Palladium | Hydrogenation | Unsaturated benzoazepine precursors | Saturated benzoazepines | mdpi.com |
| Palladium | Reductive Heck Reaction | o-Iodoaniline derivatives with tethered alkenes | Tetrahydrobenzo[b]azepines | researchgate.net |
Organocatalysis and Brønsted Acid Catalysis
Organocatalysis and Brønsted acid catalysis provide metal-free alternatives for the construction of chiral heterocyclic compounds.
Organocatalysis: The organocatalytic intramolecular aza-Michael reaction is a powerful strategy for the enantioselective synthesis of nitrogen-containing heterocycles. rsc.orgrsc.org This reaction typically involves the activation of an α,β-unsaturated carbonyl compound by a chiral amine catalyst to form an iminium ion, which then undergoes intramolecular conjugate addition by a tethered nitrogen nucleophile. This approach can be applied to the synthesis of functionalized decahydro-1H-benzo[b]azepinones, which can be further reduced to the corresponding saturated amines.
Brønsted Acid Catalysis: Chiral Brønsted acids, such as phosphoric acids, can catalyze a variety of enantioselective reactions. A notable application is the asymmetric synthesis of bridged tetrahydrobenzo[b]azepine derivatives through a chiral Brønsted acid-catalyzed aza-Piancatelli rearrangement/Michael addition sequence. nih.gov Brønsted acids can also catalyze intramolecular Mannich reactions, where a pre-formed imine or iminium ion is attacked by an enol or enamine to form a new C-C bond and a stereocenter. rsc.org This strategy can be envisioned for the cyclization of appropriately substituted cyclohexanone (B45756) derivatives to afford the this compound core.
| Catalyst Type | Reaction | Key Intermediate | Product Type |
| Chiral Amine | Intramolecular Aza-Michael Addition | Iminium ion | Functionalized Decahydro-1H-benzo[b]azepinones |
| Chiral Phosphoric Acid | Aza-Piancatelli/Michael Addition | Cationic intermediates | Bridged Tetrahydrobenzo[b]azepines |
| Brønsted Acid | Intramolecular Mannich Reaction | Iminium ion | Fused Decahydro-1H-benzo[b]azepines |
Radical-Mediated Methodologies
Radical cyclization reactions offer a powerful means to construct cyclic systems, including seven-membered rings, often with high levels of stereocontrol.
A significant advancement in this area is the Nickel(II)-catalyzed intramolecular radical tandem cyclization of alkyl bromide-tethered alkylidenecyclopropanes to afford benzo[b]naphtho[1,2-d]azepine derivatives. mdpi.comnih.gov This reaction proceeds through a radical-mediated ring-opening of the cyclopropane followed by an intramolecular cyclization onto the aromatic ring.
Photocatalysis has also emerged as a green and efficient tool for generating radicals under mild conditions. A two-component annulation strategy mediated by an Iridium(III) photocatalyst and a Brønsted acid provides access to a diverse collection of saturated heterocycles, including piperidines, and could be extended to the synthesis of seven-membered rings. researchgate.netchemrxiv.org This method involves the generation of a radical which adds to an alkene, followed by an oxidative radical-polar crossover and subsequent cyclization.
Furthermore, the synthesis of 2,3-dihydroindoles, 1,2,3,4-tetrahydroquinolines, and 2,3,4,5-tetrahydrobenzo[b]azepines has been achieved through a formal radical cyclization onto aromatic rings. nih.gov This process involves the cyclization of an alkyl radical onto a dearomatized intermediate, followed by rearomatization.
| Method | Catalyst/Initiator | Key Step | Product | Reference |
| Nickel-Catalyzed Tandem Cyclization | Nickel(II) | Radical cyclopropane ring-opening and alkylation | Benzo[b]naphtho[1,2-d]azepine | mdpi.comnih.gov |
| Photocatalytic Annulation | Iridium(III) photocatalyst, Brønsted acid | Reductive proton-coupled electron transfer | Saturated heterocycles | researchgate.netchemrxiv.org |
| Formal Radical Cyclization | PhI(OAc)2 / Grignard reagent | 7-exo-trig radical cyclization | 2,3,4,5-Tetrahydrobenzo[b]azepines | nih.gov |
Reactivity and Chemical Transformations of Decahydro 1h Benzo B Azepines
Functionalization of the Decahydro-1H-benzo[b]azepine Core
The introduction of functional groups onto the saturated carbocyclic and heterocyclic rings of this compound is a critical step for the development of novel derivatives. Research in this area is primarily focused on the activation of C-H bonds and the formation of new carbon-heteroatom bonds.
C-H Functionalization Reactions
Direct C-H functionalization of saturated heterocycles is a powerful tool for molecular diversification, offering a more atom-economical approach compared to traditional multi-step syntheses. However, the application of these methods to the this compound system is not extensively documented in publicly available scientific literature. General strategies for C-H activation in saturated azacycles often rely on transition metal catalysis, such as rhodium or palladium, to achieve site-selective functionalization. These reactions are typically directed by a coordinating group on the substrate. In the context of this compound, the nitrogen atom could potentially serve as an endogenous directing group, guiding the catalyst to activate adjacent C-H bonds. While plausible, specific examples and detailed studies of such transformations on this particular scaffold are scarce.
Cross-Coupling and Other Carbon-Heteroatom Bond Formations
Cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental for the construction of complex molecules. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For the this compound core to participate in such reactions, it would first need to be functionalized with a suitable handle, such as a halogen or a triflate group. The synthesis of such precursors is a prerequisite for exploring their cross-coupling reactivity.
While there is a wealth of information on the cross-coupling reactions of unsaturated benzo[b]azepine analogues, direct application to the decahydro system is not well-reported. The reactivity of any such functionalized this compound would be influenced by the stereochemistry of the ring fusion and the position of the leaving group.
Transformations Involving the Azepine Ring System
The seven-membered azepine ring is subject to various transformations that can lead to either ring-opening or ring-contraction, providing access to a diverse range of molecular architectures.
Ring-Opening Reactions and Derived Structures
The ring-opening of saturated cyclic amines can be achieved through various methods, including Hofmann elimination and related N-functionalization/cleavage protocols. For this compound, quaternization of the nitrogen atom followed by treatment with a base could, in principle, lead to ring-opened products. The regioselectivity of such an elimination would depend on the accessibility and acidity of the protons on the adjacent carbon atoms. However, specific studies detailing the controlled ring-opening of the this compound scaffold and the characterization of the resulting products are not readily found in the current body of scientific literature.
Ring-Contraction Transformations
Ring-contraction reactions of azepines can lead to the formation of smaller, often more rigid, heterocyclic systems such as piperidines or pyrrolidines. These transformations can be induced photochemically, thermally, or through rearrangement reactions. For instance, an oxidation and subsequent ring contraction approach has been reported for a dihydro-1H-azepine derivative, suggesting that similar strategies could potentially be applied to the saturated system, albeit with likely different reactivity and selectivity. The specific conditions required to effect a ring-contraction of the this compound core and the nature of the resulting products remain an area for future investigation.
Stereochemical Dynamics and Interconversions
The conformational flexibility of the seven-membered azepine ring, which can adopt various chair, boat, and twist-boat conformations, adds another layer of complexity to the stereochemical landscape. The interconversion between these conformers and between different stereoisomers is a key aspect of the molecule's dynamic behavior. Detailed computational and experimental studies, such as variable-temperature NMR spectroscopy, would be required to fully elucidate the conformational preferences and the energy barriers to interconversion for the different stereoisomers of this compound. While the stereochemistry of seven-membered heterocycles is a field of active research, specific and in-depth studies on the this compound system are not widely available.
Derivatization Strategies for Scaffold Elaboration
The chemical scaffold of this compound offers a versatile platform for the synthesis of a diverse array of derivatives. The presence of a secondary amine within the azepine ring is the primary site for chemical modification, allowing for the introduction of a wide range of functional groups and substituents. These modifications are instrumental in tuning the physicochemical properties and biological activities of the resulting molecules. Key derivatization strategies include N-acylation, N-sulfonylation, N-alkylation, and reductive amination. Furthermore, for scaffolds bearing appropriate functionalization on the carbocyclic ring, transition metal-catalyzed cross-coupling reactions provide a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
While direct research on the derivatization of the this compound scaffold is limited in publicly available literature, extensive studies on the closely related 2,3,4,5-tetrahydro-1H-benzo[b]azepine core provide a strong basis for predicting its reactivity. The strategies outlined below have been successfully applied to this analogous system and are expected to be readily adaptable to the fully saturated decahydro variant.
N-Acylation and N-Sulfonylation
The secondary amine of the this compound is readily acylated or sulfonylated using a variety of reagents and conditions. These reactions are typically high-yielding and allow for the introduction of a diverse set of functional groups.
N-Acylation can be achieved using acyl chlorides or carboxylic acid anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrogen halide byproduct. This reaction introduces an amide functionality, which can significantly alter the electronic and steric properties of the parent molecule. A range of acylating agents can be employed, from simple aliphatic and aromatic acyl chlorides to more complex heterocyclic carboxylic acid chlorides.
N-Sulfonylation is accomplished by reacting the this compound with a sulfonyl chloride, such as toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. This results in the formation of a stable sulfonamide linkage. The choice of the sulfonylating agent allows for the introduction of various aryl and alkylsulfonyl groups, which can influence the lipophilicity and hydrogen bonding capacity of the molecule.
| Reagent Type | General Structure | Functional Group Introduced |
| Acyl Chloride | R-COCl | Amide |
| Carboxylic Anhydride | (R-CO)₂O | Amide |
| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |
N-Alkylation and Reductive Amination
Introduction of alkyl substituents on the nitrogen atom can be achieved through direct N-alkylation or reductive amination.
N-Alkylation involves the reaction of the this compound with an alkyl halide (e.g., alkyl iodide, bromide, or chloride) in the presence of a base to scavenge the resulting acid. This method is suitable for introducing a variety of primary and some secondary alkyl groups. The reactivity of the alkyl halide and the choice of base and solvent are critical for optimizing the reaction conditions.
| Method | Reactants | Product |
| N-Alkylation | This compound + Alkyl Halide | N-Alkyl this compound |
| Reductive Amination | This compound + Aldehyde/Ketone | N-Alkyl this compound |
Cross-Coupling Reactions
For this compound scaffolds that are appropriately functionalized, for instance with a halogen atom on the carbocyclic ring, palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions are powerful tools for further elaboration. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of a wide array of aryl, heteroaryl, and amino substituents.
The Suzuki coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. This allows for the introduction of various aromatic and heteroaromatic rings onto the this compound scaffold.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a halide and an amine. This reaction can be used to introduce primary or secondary amines, as well as a variety of N-heterocycles, onto a halogenated this compound core.
These advanced derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, making it a valuable building block in the design and synthesis of complex molecules.
Advanced Spectroscopic Characterization and Structural Elucidation of Decahydro 1h Benzo B Azepines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure of decahydro-1H-benzo[b]azepines in solution. nih.gov The complete assignment of proton (¹H) and carbon-13 (¹³C) signals, supported by two-dimensional correlation experiments, allows for the determination of atomic connectivity and relative stereochemistry.
The ¹H NMR spectrum of decahydro-1H-benzo[b]azepine is characterized by a complex series of overlapping signals in the upfield region, typically between 1.0 and 3.5 ppm, consistent with a fully saturated bicyclic amine structure. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the conformational geometry of the fused ring system.
Protons on carbons adjacent to the nitrogen atom (C2 and C9a) are deshielded and typically resonate in the 2.5–3.5 ppm range. The proton attached to the nitrogen (N-H) usually appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The remaining methylene (B1212753) and methine protons of the cyclohexane (B81311) and azepane rings produce a complex pattern of multiplets in the 1.0–2.5 ppm region. The precise chemical shifts and coupling constants are highly dependent on the stereochemistry of the ring junction (cis or trans) and the chair-boat conformational preferences of the seven-membered ring.
Table 1: Illustrative ¹H NMR Spectral Data for a this compound Isomer
| Proton Assignment | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| H-N | 2.10 | br s | - |
| H-2 | 2.85, 2.65 | m, m | - |
| H-3 | 1.75, 1.55 | m, m | - |
| H-4 | 1.60, 1.40 | m, m | - |
| H-5 | 1.80, 1.50 | m, m | - |
| H-5a | 1.95 | m | - |
| H-6 | 1.30, 1.15 | m, m | - |
| H-7 | 1.45, 1.25 | m, m | - |
| H-8 | 1.65, 1.35 | m, m | - |
| H-9 | 1.70, 1.40 | m, m | - |
Note: This table presents hypothetical data based on typical values for saturated heterocyclic amines for illustrative purposes.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the this compound framework. Carbons bonded to the nitrogen atom (C2 and C9a) are deshielded and appear in the 45–65 ppm range. libretexts.org The remaining saturated (sp³) carbons of the bicyclic system resonate further upfield, typically between 20 and 40 ppm. The specific chemical shifts are sensitive to the local stereochemical environment, making ¹³C NMR a valuable tool for distinguishing between different diastereomers.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Expected Chemical Shift Range (δ, ppm) |
|---|---|
| C-2 | 50 – 65 |
| C-3 | 25 – 40 |
| C-4 | 20 – 35 |
| C-5 | 25 – 40 |
| C-5a | 35 – 50 |
| C-6 | 20 – 35 |
| C-7 | 20 – 35 |
| C-8 | 20 – 35 |
| C-9 | 25 – 40 |
Given the spectral complexity of saturated systems, two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment. numberanalytics.comrsc.org
COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, revealing the ¹H-¹H connectivity within the cyclohexane and azepane rings and establishing the sequence of methylene groups. numberanalytics.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. numberanalytics.com This is the primary method for assigning the signals in the ¹³C NMR spectrum based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com It is crucial for identifying quaternary carbons and for piecing together the entire carbon skeleton, confirming the connectivity across the ring junction (e.g., correlations from H-5 to C-5a and C-9a).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure. diva-portal.org For this compound, NOESY can be used to determine the relative stereochemistry at the ring junction (e.g., cis vs. trans fusion) by observing spatial correlations between key protons like H-5a and H-9a. rsc.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net For this compound, the expected molecular formula is C₁₀H₁₉N. HRMS can confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass, distinguishing it from other potential isobaric formulas. nih.gov The nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, provides a preliminary check. libretexts.org
The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This process results in the formation of a stable, resonance-stabilized iminium cation. For the this compound structure, fragmentation would likely involve cleavage within the saturated rings. nih.gov
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated Exact Mass | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | C₁₀H₂₀N⁺ | 154.1590 | Protonated Molecular Ion |
| [M]⁺˙ | C₁₀H₁₉N⁺˙ | 153.1512 | Molecular Ion |
| Fragment 1 | C₉H₁₆N⁺ | 138.1277 | Loss of •CH₃ |
| Fragment 2 | C₈H₁₄N⁺ | 124.1121 | Alpha-cleavage with loss of •C₂H₅ |
Note: Fragmentation is complex and pathway-dependent; this table shows plausible fragments for illustrative purposes.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques are particularly useful for confirming the presence of the N-H bond and the saturated C-H bonds.
The IR spectrum of a secondary amine is characterized by a single, moderate N-H stretching absorption in the region of 3300–3500 cm⁻¹. spectroscopyonline.com The absence of absorptions in the aromatic C-H stretching region (>3000 cm⁻¹) and the C=C stretching region (1600–1450 cm⁻¹) would confirm the fully saturated nature of the bicyclic system. Strong absorptions corresponding to the sp³ C-H stretching vibrations are expected just below 3000 cm⁻¹. The C-N stretching vibration appears in the 1250–1000 cm⁻¹ region. libretexts.org N-H bending vibrations can also be observed, typically around 1650–1550 cm⁻¹ (in-plane) and a broad band at 900–650 cm⁻¹ (out-of-plane wagging). libretexts.org
Raman spectroscopy is a complementary technique that is also well-suited for the analysis of amines and their characteristic vibrations. ondavia.comias.ac.in
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 – 3500 | Medium |
| C-H Stretch (sp³) | 2850 – 2960 | Strong |
| N-H Bend | 1550 – 1650 | Medium-Weak |
| C-H Bend (Methylene/Methine) | 1440 – 1470 | Medium |
| C-N Stretch | 1000 – 1250 | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationships of complex molecules like this compound.
In the study of this compound and its derivatives, single-crystal X-ray diffraction has been instrumental in confirming the stereochemistry of the fused ring system. Research has demonstrated that the hydrogenation conditions of aromatic precursors influence the resulting stereochemistry of the azepane ring fusion. For instance, hydrogenations conducted with minimal or no acid tend to result in cis-fused azepanes, while more forceful conditions, sometimes employing acetic acid as a solvent, lead to the formation of trans-fused azepanes. nih.gov The hydrochloride salts of these compounds are often utilized for crystallographic studies due to their tendency to form high-quality single crystals suitable for diffraction experiments. nih.gov
A notable application of X-ray crystallography in this area is the determination of the syn ring junction in a (Z)-oxime derivative of tert-Butyl-(Z)-6-(hydroxyimino)this compound-1-carboxylate. The spontaneous crystallization of the (Z)-oxime allowed for a definitive structural elucidation through X-ray diffraction. nih.gov
Furthermore, X-ray crystallography has been pivotal in assigning the absolute configuration of chiral derivatives. Following the separation of enantiomers of an N-benzylated analog of this compound via chiral-phase High-Performance Liquid Chromatography (HPLC), the absolute configuration of each enantiomer was unequivocally determined by X-ray crystallography of their respective hydrochloride salts. nih.gov This allowed for the correlation of their biological activity with their specific three-dimensional structure. For example, it was determined that the (R,R)-enantiomer of a particular N-benzylated this compound derivative was a significantly more potent inhibitor of the norepinephrine (B1679862) transporter (NET) compared to its (S,S)-enantiomer. nih.gov
The crystallographic data provides a solid foundation for understanding the conformational preferences of the this compound scaffold, which is essential for the rational design of new therapeutic agents.
| Compound Derivative | Stereochemistry Confirmed | Method |
|---|---|---|
| cis-fused this compound HCl salt | Ring Fusion Stereochemistry | Single-Crystal X-ray Diffraction |
| trans-fused this compound HCl salt | Ring Fusion Stereochemistry | Single-Crystal X-ray Diffraction |
| (±)-Z-tert-Butyl-6-(hydroxyimino)this compound-1-carboxylate | Syn Ring Junction | Single-Crystal X-ray Diffraction |
| (R,R)-N-Benzylated this compound HCl salt | Absolute Configuration | Single-Crystal X-ray Diffraction |
| (S,S)-N-Benzylated this compound HCl salt | Absolute Configuration | Single-Crystal X-ray Diffraction |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), are powerful non-destructive tools for determining the absolute configuration of chiral molecules in solution.
ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. This differential absorption is only observed for chiral molecules containing a chromophore in the vicinity of a stereogenic center. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, serves as a unique fingerprint of a molecule's absolute stereochemistry.
While X-ray crystallography provides definitive solid-state structures, it requires the formation of a suitable single crystal, which is not always feasible. Chiroptical techniques offer a valuable alternative for determining the absolute configuration of chiral molecules in the solution phase, which is often more relevant to their biological activity. The determination of absolute configuration is typically achieved by comparing the experimentally measured ECD spectrum with the theoretical spectrum calculated using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT). A good agreement between the experimental and calculated spectra for a particular enantiomer allows for a confident assignment of the absolute configuration.
To date, specific studies detailing the experimental or theoretical ECD analysis of this compound itself have not been prominently reported in the scientific literature. The saturated bicyclic amine scaffold of this compound lacks a strong intrinsic chromophore that absorbs in the accessible UV-Vis region, which can make direct ECD analysis challenging. However, derivatization of the amine or the introduction of a chromophoric substituent can be employed to facilitate ECD measurements.
The potential of chiroptical spectroscopy for the stereochemical elucidation of such systems is well-established for other chiral bicyclic amines and related structures. For instance, the absolute configuration of various bicyclic alkaloids and synthetic intermediates has been successfully determined by comparing their experimental ECD and VCD spectra with quantum chemical predictions. In cases where ECD signals are weak, VCD, which measures the differential absorption of circularly polarized infrared radiation, can provide complementary and often more detailed structural information.
Therefore, while specific data for this compound is not available, chiroptical spectroscopy, particularly ECD and VCD, represents a powerful and viable methodology for the determination of the absolute configuration of its chiral derivatives, offering a crucial alternative or complement to X-ray crystallography.
| Technique | Principle | Applicability to Decahydro-1H-benzo[b]azepines |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. | Potentially applicable, especially for derivatives containing a chromophore. Requires comparison with theoretical calculations for absolute configuration assignment. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Can be used to determine absolute configuration, often in conjunction with ECD. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | A powerful alternative to ECD, as all chiral molecules have VCD spectra. Useful for molecules lacking a UV-Vis chromophore. |
Computational and Theoretical Investigations of Decahydro 1h Benzo B Azepines
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, which in turn dictate their reactivity.
Density Functional Theory (DFT) in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry for investigating reaction mechanisms. For heterocyclic systems analogous to decahydro-1H-benzo[b]azepine, DFT calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and the elucidation of the most favorable reaction pathways. For instance, in the study of condensation reactions involving benzodiazepine (B76468) derivatives, DFT calculations at the B3LYP/6-31G(d) level of theory have been employed to understand the chemo-, regio-, and stereoselectivity of the products formed. mdpi.com Such studies can also predict how different substituents on the aromatic ring or the azepine core influence the reaction mechanism and product stability. mdpi.com
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and its implications for chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capabilities. mdpi.comscispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. scispace.com In derivatives of tetrahydro-1H-benzodiazepine, DFT calculations have been used to determine these frontier molecular orbitals, providing insights into the nucleophilic and electrophilic sites within the molecule. scispace.com For example, in one such derivative, the HOMO density was found to be concentrated on a nitrogen atom of the diazepine (B8756704) ring, identifying it as a likely site for electrophilic attack. scispace.com
Conformational Analysis and Stereochemical Dynamics
The flexible seven-membered ring of the this compound system can adopt a variety of conformations, and the interplay between these conformations is crucial to its properties.
Nitrogen-Atom Inversion Processes
Nitrogen inversion is a fundamental dynamic process in amines and related heterocyclic compounds. In the context of azepine derivatives, the energy barrier to nitrogen inversion can be significantly influenced by the substituents on the nitrogen atom. nih.gov For N-alkyl substituted 1H-1-benzazepines, the nitrogen atom tends to adopt a nearly planar geometry, leading to a low barrier for N-inversion. nih.gov Conversely, when the nitrogen is unsubstituted (N-H), it becomes more pyramidal, resulting in a higher energy barrier for inversion. nih.gov Computational studies, often in conjunction with variable-temperature NMR spectroscopy, are essential for quantifying these inversion barriers. nih.gov
Ring-Flip Dynamics and Energetics
The seven-membered azepine ring can undergo conformational inversion, often referred to as a ring-flip. This process involves the interconversion between different boat and twist-boat conformations. The energetics of this ring-flip are influenced by the substitution pattern on the ring. nih.gov In some N-unsubstituted 1H-1-benzazepines, computational studies have revealed that the lowest energy stereodynamic process is a coupled ring-flip and N-inversion, as a pure N-inversion has a much higher energy barrier. nih.gov The steric bulk of substituents can also play a significant role, with larger groups potentially leading to a higher energy barrier for the ring-flip. nih.gov
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques provide a means to study the behavior of molecules on a larger scale and over longer timescales. These methods are particularly useful for understanding intermolecular interactions and the behavior of molecules in different environments.
For derivatives of 11H-dibenz[b,e]azepine and dibenz[b,f] Current time information in Edmonton, CA.journaljpri.comoxazepine, computational strategies such as Comparative Molecular Fields Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been utilized. mdpi.comnih.gov These 3D-QSAR (Quantitative Structure-Activity Relationship) methods are employed to build models that can predict the biological activity of compounds based on their three-dimensional structure and physicochemical properties. mdpi.comnih.gov Such models can provide valuable insights for the design of new molecules with desired activities. mdpi.comnih.gov
Strategic Applications of Decahydro 1h Benzo B Azepine Scaffolds in Modern Chemical Research
Decahydro-1H-benzo[b]azepine as a Core Scaffold for Complex Molecule Synthesis
The rigid yet conformationally complex structure of the this compound nucleus serves as a valuable starting point for the synthesis of more intricate molecular architectures. Its utility as a core scaffold lies in the ability to introduce functional groups at various positions around the fused ring system, allowing for the construction of diverse and sterically demanding molecules. Synthetic strategies often involve the initial formation of partially unsaturated benzo[b]azepine intermediates, which are then subjected to reduction to yield the saturated decahydro core.
While the direct use of pre-formed this compound as a building block in total synthesis is not extensively documented, the synthesis of substituted versions of this scaffold is a key step in creating novel chemical entities. For instance, multi-step solution-phase processes have been developed to produce functionalized 2,3,4,5-tetrahydro-1H-benzo[b]azepine scaffolds, which can be seen as precursors to the fully saturated system. nih.gov These synthetic routes provide access to key intermediates that can be further elaborated into more complex target molecules. The development of synthetic methods that yield diverse 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one derivatives highlights the adaptability of the core azepine ring system for constructing complex heterocyclic structures. organic-chemistry.orgresearchgate.net
Contributions to Heterocyclic Chemistry and Alkaloid Analogue Synthesis
The benzo[b]azepine ring system is a recurring motif in a variety of natural products and biologically active compounds. The synthesis of analogues based on the this compound scaffold contributes significantly to the field of heterocyclic chemistry by providing access to novel chemical space. These saturated systems are particularly valuable as non-planar bioisosteres of flat aromatic systems, a strategy increasingly employed to improve the physicochemical properties of drug candidates. chemrxiv.org
The synthesis of fused heterocyclic systems is a notable application. For example, the core structure of the alkaloid lennoxamine (B1248200) features a dihydro-azepino[2,1-a]isoindol-5-one framework, which is a derivative of the benzo[b]azepine system. organic-chemistry.orgresearchgate.net Synthetic strategies targeting such fused systems demonstrate the versatility of the azepine ring in constructing complex, polycyclic architectures that mimic or are analogous to natural alkaloids. The development of libraries of structurally diverse heterocyclic compounds, such as benzothiazepine-fused beta-lactams, further underscores the importance of seven-membered heterocyclic scaffolds in generating novel molecular frameworks. nih.gov
Decahydro-1H-benzo[b]azepines in Functional Materials Design
The application of this compound scaffolds in the field of functional materials is a nascent and largely unexplored area of research. However, the inherent structural and electronic properties of heterocyclic compounds suggest potential avenues for future investigation.
Aggregation-Induced Emission (AIE): AIE is a photophysical phenomenon where non-emissive molecules are induced to emit light upon aggregation. acs.orgnih.gov This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. wikipedia.orgpku.edu.cn While there are no specific reports on AIE properties of this compound, saturated heterocyclic rings can be incorporated into larger molecular structures to act as flexible linkers or bulky substituents. Such sp3-rich scaffolds could potentially be used to tune the solid-state packing of AIE-active chromophores, thereby influencing their photophysical properties. The rigid, non-planar nature of the this compound scaffold could be exploited to control intermolecular interactions and promote AIE in suitably designed luminogens.
Organic Radicals: Stable organic radical materials, which contain unpaired electrons, are of interest for applications in electronics, spintronics, and biomedical imaging. researchgate.net The stability of these radicals is often achieved through a combination of spin delocalization and steric protection. The this compound scaffold could be functionalized with radical-bearing moieties. The bulky, saturated framework could provide the necessary kinetic protection to stabilize the radical center, preventing dimerization and degradation. Furthermore, the nitrogen atom within the scaffold could be used to modulate the electronic properties of the radical species. To date, the literature does not describe the synthesis or characterization of organic radical materials based on the this compound core, indicating that this remains a potential area for future research exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
